Methyl 7-bromoquinoline-2-carboxylate is a heterocyclic compound with the molecular formula and a molecular weight of approximately . This compound is classified as a quinoline derivative, which is significant in both synthetic organic chemistry and biological applications. It serves as an essential building block for synthesizing more complex quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of methyl 7-bromoquinoline-2-carboxylate typically involves two main steps: bromination of a quinoline derivative and subsequent esterification. The bromination process often utilizes bromine or N-bromosuccinimide (NBS) as the brominating agent, while methanol serves as the solvent during the esterification step .
This method can be optimized using continuous flow reactors in industrial settings to enhance yield and efficiency .
Methyl 7-bromoquinoline-2-carboxylate features a quinoline ring system with a bromine substituent at position 7 and a carboxylate group at position 2. The structural representation can be described by its InChI (International Chemical Identifier):
The compound's InChI Key is MYZMEPNNMSTQIP-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
Methyl 7-bromoquinoline-2-carboxylate can undergo various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The mechanism of action of methyl 7-bromoquinoline-2-carboxylate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and carboxylate group facilitates binding to these targets, which can modulate their activity. This property makes it useful in biological assays for studying enzyme inhibition and other biochemical processes .
Methyl 7-bromoquinoline-2-carboxylate is typically a yellow oil or solid, depending on its purity and crystallization conditions. Its melting point has been reported around .
The compound exhibits notable solubility in organic solvents such as dichloromethane and methanol but has limited solubility in water due to its hydrophobic quinoline structure. This characteristic affects its reactivity and applications in various chemical environments .
Methyl 7-bromoquinoline-2-carboxylate has several scientific applications:
Methyl 7-bromoquinoline-2-carboxylate is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 7-bromoquinoline-2-carboxylate. Its molecular architecture features a bicyclic quinoline system with a bromine atom at the 7-position on the benzene ring and a methoxycarbonyl group (-COOCH₃) at the 2-position on the pyridine ring. This arrangement creates distinct electronic properties suitable for selective chemical transformations.
The compound’s primary chemical identifiers across scientific databases and commercial sources include:
Table 1: Standard Chemical Identifiers of Methyl 7-bromoquinoline-2-carboxylate
Identifier Type | Value |
---|---|
CAS Registry Number | 1267641-04-2 |
Molecular Formula | C₁₁H₈BrNO₂ |
Molecular Weight | 266.09 g/mol |
SMILES | O=C(C₁=NC₂=CC(Br)=CC=C₂C=C₁)OC |
InChI Key | MYZMEPNNMSTQIP-UHFFFAOYSA-N |
InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)9-5-3-7-2-4-8(12)6-10(7)13-9/h2-6H,1H3 |
Structural characterization confirms the canonical SMILES representation as COC(=O)C₁=NC₂=CC=C(Br)C=C₂C=C₁, indicating the conjugated ring system with defined bond alternation [1] [2]. The molecular weight of 266.09 g/mol is consistently reported across suppliers, with purity specifications typically ranging from 95% to 97% for research-grade material [1] [3]. Crystallographic data remains limited in public sources, though computational models suggest planarity of the quinoline core with minor torsional distortion at the ester group.
The emergence of methyl 7-bromoquinoline-2-carboxylate aligns with broader advancements in quinoline functionalization techniques developed since the early 2000s. While classical quinoline syntheses (e.g., Skraup, Doebner-Miller) focused on core ring formation, modern methodologies have shifted toward regioselective modification of preformed quinolines. The specific incorporation of bromine at the 7-position and esterification at the 2-position reflects two strategic developments:
Directed Ortho-Metalation Advances: Bromination at the electron-rich 7-position became feasible through directed metalation strategies employing halogenating agents like N-bromosuccinimide (NBS) on quinoline N-oxides or protected derivatives. The 7-bromo regiochemistry is electronically favored over other positions due to the directing effects of nitrogen and existing substituents [10].
Esterification Techniques: Carboxylation at the quinoline 2-position typically proceeds via halogen-metal exchange followed by carboxylation (using CO₂), or through transition-metal catalyzed carbonylation. Subsequent esterification with methanol under acid or base catalysis yields the methyl ester [6] [10].
Commercial availability emerged circa 2015–2019, as evidenced by catalog listings from specialty chemical suppliers. The compound remains relatively specialized, with limited large-scale production, reflecting its primary application in targeted synthetic pathways rather than bulk industrial use [1] [2] [3].
Methyl 7-bromoquinoline-2-carboxylate occupies a strategic niche in synthetic organic chemistry due to its three reactive centers: the aromatic bromide (C7), the ester group (C2), and the electron-deficient pyridine ring. This trifunctional capability enables diverse molecular transformations:
Bromine Reactivity: The 7-bromo substituent participates in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) for introducing aryl, alkenyl, alkynyl, or heterocyclic moieties. This is particularly valuable for generating diverse quinoline libraries for structure-activity relationship studies [10].
Ester Versatility: The methyl ester undergoes hydrolysis to carboxylic acids, transesterification, amidation with nucleophiles, or reduction to aldehydes/alcohols. These transformations allow conversion to pharmacophores prevalent in bioactive molecules [6] [10].
Quinoline Core Modifications: The ring system itself may be functionalized through electrophilic substitution (favored at C5/C8) or N-alkylation, though the electron-withdrawing ester slightly deactivates the ring toward electrophiles [10].
Table 2: Commercial Availability and Specifications (Representative Data)
Supplier | Purity | Package Sizes | Pricing (Approx.) | Special Notes |
---|---|---|---|---|
AiFChem | 97% | 1 g, 5 g | Price on request | Immediate stock |
BLD Pharm | Not specified | Multiple sizes | Price on request | Cold-chain shipping |
CymitQuimica (Apollo Scientific) | 95% | 1 g, 5 g, 10 g | €261 (1g), €940 (5g) | 14-day lead time |
This compound’s significance is amplified by the established biological relevance of quinoline derivatives. As highlighted in recent computational and synthetic studies, quinoline-2-carboxylate scaffolds demonstrate notable pharmacological potential: "The quinoline nucleus is considered as one of the best-studied heterocyclic frameworks in organic synthesis and medicinal chemistry" with applications spanning "antibacterial, anti-amoebic, antioxidant, antiviral, anticancer, antimalarial, [and] antifungal" agents [10]. Methyl 7-bromoquinoline-2-carboxylate serves as a precursor to such bioactive analogs, enabling efficient derivatization at both the 7-position and the 2-carboxylate.
Synthetic protocols continue to evolve, with modern methods emphasizing atom economy and regioselectivity. Recent advances include visible-light-enabled aerobic C–H functionalizations and rhodium-catalyzed annulations, though direct synthesis of 7-bromo-2-carboxylates remains challenging [10]. Consequently, this compound fills a vital gap as a commercially accessible intermediate for medicinal chemistry and materials science applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9